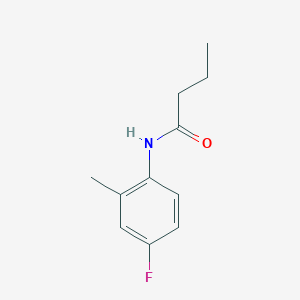

N-(4-fluoro-2-methylphenyl)butanamide

Description

N-(4-fluoro-2-methylphenyl)butanamide is a synthetic aromatic amide characterized by a butanamide backbone substituted with a 4-fluoro-2-methylphenyl group. The fluorine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWFFUDGFLWYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Analysis

Target Compound : N-(4-fluoro-2-methylphenyl)butanamide

- Aromatic Group : 4-fluoro-2-methylphenyl.

- Key Features : Compact phenyl ring with electron-withdrawing (fluoro) and electron-donating (methyl) groups.

- Analog D.1.8: N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Aromatic Group: Quinoline-derived substituent. Key Features: Bulky quinoline moiety with ethynyl and methyl groups; likely enhances tubulin binding affinity but reduces solubility due to increased hydrophobicity .

- Analog D.1.10: 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide Aromatic Group: Quinoline with fluoroethyl side chain. Key Features: Fluorine in the ethyl group may improve metabolic stability compared to non-fluorinated analogs .

Hypothetical Structure-Activity Relationships (SAR)

| Property | Target Compound | D.1.8 | D.1.10 |

|---|---|---|---|

| Molecular Weight | ~195 g/mol (estimated) | ~367 g/mol | ~381 g/mol |

| logP (Lipophilicity) | ~2.1 (predicted) | ~3.8 (predicted) | ~3.5 (predicted) |

| Solubility | Moderate (polar phenyl group) | Low (quinoline hydrophobe) | Moderate (fluoroethyl) |

| Tubulin Binding | Moderate (small aromatic) | High (quinoline interaction) | High (quinoline + fluorine) |

Key Observations :

- Quinoline-containing analogs (D.1.8–D.1.15) exhibit higher molecular weights and logP values, suggesting stronger hydrophobic interactions with tubulin but poorer aqueous solubility.

- Fluorine substituents in both the target compound and D.1.10 may enhance metabolic stability by blocking cytochrome P450-mediated oxidation .

Research Findings and Limitations

- Patent Data (): The listed analogs are tubulin inhibitors, implying that this compound could share this mechanism.

- Theoretical Advantages : The fluorine and methyl groups on the phenyl ring may optimize steric and electronic effects for target engagement while balancing solubility.

- Gaps : Empirical studies (e.g., IC50 measurements, cytotoxicity assays) are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.